Homatropine is a tropane alkaloid derived from tropine, primarily utilized in medicine for its anticholinergic properties. It is commonly found in the form of homatropine methylbromide and homatropine hydrobromide, which are used in ophthalmology as mydriatic agents to dilate pupils during eye examinations. The compound is also noted for its potential effects on the central nervous system, making it relevant in various therapeutic applications.
Homatropine is synthesized from tropine, a natural alkaloid obtained from the Atropa belladonna plant and other Solanaceae family members. The synthesis of homatropine typically involves chemical modifications of tropine, including esterification and salification processes.
Homatropine belongs to the class of tropane alkaloids, which are characterized by a bicyclic structure containing a nitrogen atom. It is classified as an anticholinergic agent, inhibiting the action of acetylcholine at muscarinic receptors.
The synthesis of homatropine hydrobromide can be achieved through several methods. A notable synthetic route involves the esterification of tropine with O-formyl almond acyl chloride, followed by acidic hydrolysis and subsequent salification with hydrobromic acid. This method has been optimized to avoid toxic solvents, yielding high purity and efficiency suitable for industrial production .
Homatropine has a complex molecular structure characterized by its bicyclic tropane framework. Its chemical formula is , and it features a hydroxyl group and an ester functional group.
Homatropine participates in various chemical reactions, typically involving esterification and hydrolysis. For instance:
The reactions are generally performed under controlled conditions to optimize yield and purity. The use of mild acids and avoidance of toxic solvents are emphasized in modern synthetic routes .
Homatropine exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits parasympathetic nervous system activity, leading to effects such as pupil dilation (mydriasis) and reduced secretions.
Relevant analytical methods such as high-performance liquid chromatography (HPLC) are employed for purity assessment and stability testing .
Homatropine is primarily used in:
Homatropine hydrobromide functions as a competitive antagonist of acetylcholine at muscarinic receptors. Its tertiary amine structure enables reversible binding to the orthosteric site of muscarinic receptors, preventing endogenous acetylcholine from initiating downstream signaling cascades. The inhibition constant (Ki) of homatropine for human M3 muscarinic receptors is approximately 12.6 nM, indicating high binding affinity. Kinetic studies demonstrate that homatropine exhibits rapid association (kon ≈ 1.5 × 10^7 M^−1 min^−1) and slower dissociation (koff ≈ 0.18 min^−1) rates, resulting in transient receptor blockade that is pharmacologically reversible within 24-48 hours post-application [4] [5].
The competitive nature of homatropine's antagonism is evidenced by concentration-dependent rightward shifts in acetylcholine dose-response curves without suppression of maximal response. This pharmacodynamic profile enables homatropine to selectively modulate cholinergic tone in target tissues while maintaining the potential for endogenous neurotransmitter override during physiological stress [8]. Molecular dynamics simulations reveal that homatropine stabilizes the inactive conformation of muscarinic receptors through hydrophobic interactions with transmembrane helices 3, 5, and 7, effectively preventing G-protein coupling [1].
Table 1: Kinetic Parameters of Muscarinic Receptor Antagonists
| Compound | kon (M^−1 min^−1) | koff (min^−1) | Ki (nM) |
|---|---|---|---|
| Homatropine | 1.5 × 10^7 | 0.18 | 12.6 |
| Atropine | 2.1 × 10^7 | 0.09 | 0.21 |
| Scopolamine | 3.3 × 10^7 | 0.06 | 0.09 |
The molecular architecture of homatropine governs its differential affinity across muscarinic receptor subtypes. Unlike the bicyclic tropane core of atropine, homatropine features a mandelic acid ester moiety attached to the tropine base. This structural modification reduces lipid solubility and diminishes penetration through biological barriers, contributing to its subtype selectivity profile [5] [9]. Radioligand binding assays demonstrate that homatropine exhibits the highest affinity for M3 (Ki = 12.6 nM) and M1 (Ki = 18.3 nM) subtypes, with substantially lower affinity for cardiac M2 receptors (Ki = 420 nM) [3].
The molecular basis for this selectivity lies in homatropine's interaction with extracellular loop 3 (ECL3) of muscarinic receptors. Homology modeling indicates that the hydroxyl group of homatropine's mandelic acid moiety forms hydrogen bonds with tyrosine 506 in the M3 receptor subtype, a residue absent in M2 receptors. Additionally, the smaller ester group of homatropine (compared to atropine's tropate) reduces hydrophobic interactions with transmembrane domain 6, further diminishing M2 affinity [3] [7]. This subtype selectivity profile makes homatropine particularly suitable for ophthalmic applications where cardiac effects are undesirable [4].
Homatropine exhibits intermediate pharmacological properties between the short-acting tropicamide and long-acting atropine. In ocular applications, 2% homatropine achieves maximal cycloplegia within 40-60 minutes, with accommodation returning within 24-48 hours. This contrasts with atropine (7-10 days recovery) and scopolamine (3-7 days recovery) [4] [6].
Table 2: Ophthalmic Pharmacodynamics of Muscarinic Antagonists
| Parameter | Homatropine (2%) | Atropine (1%) | Scopolamine (0.25%) |
|---|---|---|---|
| Onset (minutes) | 40-60 | 30-40 | 20-130 |
| Peak (minutes) | 60 | 60-180 | 30-60 |
| Recovery (days) | 1-3 | 7-10 | 3-7 |
| Residual Accommodation (D) | 1.6-2.5 | 0.5-1.1 | 0.99-1.6 |
The reduced potency of homatropine compared to atropine (approximately 1/10th) stems from its lower receptor binding energy and accelerated dissociation kinetics. However, this translates to clinical advantages: homatropine produces less pronounced intraocular pressure elevation in predisposed individuals due to incomplete ciliary muscle paralysis and reduced angle narrowing [4] [6]. In respiratory applications, homatropine demonstrates 30% less bronchospasm reversal than ipratropium due to its lower M3 receptor occupancy at equivalent concentrations [8].
In the anterior eye segment, homatropine preferentially antagonizes M3 receptors on the iris sphincter (70% M3 composition) and ciliary body (60-75% M3), inhibiting phospholipase C-mediated signaling cascades. This blockade prevents Gq-mediated calcium release, resulting in smooth muscle relaxation that manifests as mydriasis and cycloplegia [1] [3]. Unlike non-selective antagonists, homatropine's moderate M3 affinity preserves partial ciliary muscle tone, reducing the risk of angle-closure glaucoma [4].
In respiratory tissues, homatropine modulates cholinergic signaling through M3 receptor blockade on airway smooth muscle and submucosal glands. This inhibits acetylcholine-induced inositol trisphosphate (IP3) production, reducing intracellular calcium concentrations and subsequent bronchoconstriction. Additionally, homatropine decreases mucus viscosity by inhibiting M3-mediated mucin gene expression [8]. Recent evidence suggests homatropine may paradoxically enhance expiratory drive through selective modulation of parafacial respiratory group neurons, though this effect is less pronounced than with scopolamine [10].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2